3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
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Overview
Description
3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a trifluoromethyl group, a chloro-substituted phenyl ring, and a hydroxyl group, making it a versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves multiple steps, starting with the preparation of the core chromen-4-one structure. Key steps include:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors, such as salicylaldehyde derivatives.
Introduction of the Trifluoromethyl Group: This is often done using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Chloro-3-methylphenyl Group: This involves a substitution reaction where the phenol derivative is reacted with chloro-3-methylphenol under specific conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize waste and improve yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the hydroxyl group.
Reduction: Reduction reactions can target the trifluoromethyl group, although this is less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions may use lithium aluminum hydride or other strong reducing agents.
Substitution: Substitution reactions typically use halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives of the chromen-4-one core.
Reduction Products: Reduced forms of the trifluoromethyl group.
Substitution Products: Chloro-substituted phenyl derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-Chloro-3-methylphenol: A simpler phenolic compound without the chromen-4-one core.
2-(Trifluoromethyl)chromen-4-one: A chromen-4-one derivative without the chloro-3-methylphenyl group.
7-Hydroxy-2-(trifluoromethyl)chromen-4-one: A chromen-4-one derivative without the chloro-3-methylphenyl group.
Uniqueness: 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Biological Activity
3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one, often referred to as a chromenone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, making it a subject of interest for researchers exploring novel pharmaceuticals.
Structure and Composition
The molecular formula of this compound is C17H10ClF3O4. Its structure features a chromenone backbone with specific functional groups that contribute to its biological activity.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 437.71 g/mol |
Appearance | Solid |
Solubility | Soluble in organic solvents |
Hazard Classification | Acute Tox. 3 Oral |
Anticancer Activity
Recent studies have indicated that chromenone derivatives, including this compound, exhibit anticancer properties. Research has shown that they can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in breast cancer cells through apoptosis induction.
Mechanism of Action:
- Apoptosis Induction: The compound triggers intrinsic apoptotic pathways, leading to cell death.
- Cell Cycle Arrest: It causes G1 phase arrest in cancer cells, inhibiting their proliferation.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro tests revealed significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Notable Findings:
- Minimum Inhibitory Concentration (MIC): The MIC values suggest potent antibacterial activity comparable to standard antibiotics.
- Mechanism: The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in preclinical models. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models.
Case Studies
-
Study on Anticancer Effects:
- Objective: Evaluate the anticancer activity against MCF-7 breast cancer cells.
- Results: A dose-dependent decrease in cell viability was observed, with significant apoptosis markers detected.
- Conclusion: The compound shows promise as a lead for developing anticancer agents.
-
Antimicrobial Evaluation:
- Objective: Assess the antimicrobial efficacy against E. coli and S. aureus.
- Results: Demonstrated significant inhibition at low concentrations.
- Conclusion: Potential for development into a new class of antibiotics.
Properties
IUPAC Name |
3-(4-chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3O4/c1-8-6-10(3-5-12(8)18)24-15-14(23)11-4-2-9(22)7-13(11)25-16(15)17(19,20)21/h2-7,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVHGNFEWBJZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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